molecular formula C11H14N2O2 B1493199 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2092798-41-7

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one

Cat. No.: B1493199
CAS No.: 2092798-41-7
M. Wt: 206.24 g/mol
InChI Key: DLXSLQQBEFJMKK-UHFFFAOYSA-N
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Description

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities influenced by the compound.

Result of Action

Indole derivatives are known to influence a variety of biological activities . The specific effects of this compound would depend on the biological activities it influences and the specific targets it interacts with.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with bromodomain-containing proteins such as TRIM24 and BRPF1 . These interactions can inhibit the bromodomain’s ability to recognize acetylated lysine residues on histones, thereby affecting gene expression and chromatin structure.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In prostate cancer cell lines, this compound has demonstrated the ability to suppress tumor growth without exhibiting noticeable toxicity . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent. Additionally, indole derivatives, including this compound, have been reported to possess antiviral, anti-inflammatory, and antioxidant activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to bromodomains of TRIM24 and BRPF1, inhibiting their function . This inhibition prevents the recognition of acetylated lysine residues on histones, leading to changes in gene expression. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when evaluating its long-term effects on cellular function. Studies have shown that the compound can suppress tumor growth in prostate cancer xenograft models over a period of time without exhibiting noticeable toxicity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In prostate cancer xenograft models, a dosage of 50 mg/kg/day was found to suppress tumor growth by 53% without noticeable toxicity Higher dosages may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and contribute to its biological effects. Indole derivatives, including this compound, have been shown to affect metabolic flux and metabolite levels

Properties

IUPAC Name

2-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-2-1-8(7-14)5-10(9)13/h1-2,5,14H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXSLQQBEFJMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.